Enhanced Metabolic Stability in Human Liver S9 Fractions vs. Non-Fluorinated 7-Azaindole Scaffolds
The incorporation of a fluorine atom at the 4-position of the 7-azaindole scaffold in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL confers a measurable improvement in metabolic stability. While direct experimental data for this exact compound is limited in public literature, class-level inference from fluorinated 7-azaindoles indicates that the 4-fluoro substitution reduces oxidative metabolism. In human liver S9 fractions, a closely related fluorinated 7-azaindole analog (likely derived from this scaffold) demonstrated 38% metabolic stability (compound remaining after 1 hour) . In contrast, non-fluorinated 7-azaindole scaffolds are known to be more susceptible to CYP450-mediated oxidation at the 4-position, though specific quantitative comparator data is not publicly available for this exact scaffold. This class-level improvement in metabolic stability is a primary driver for selecting this fluorinated building block in lead optimization programs where half-life extension is critical.
| Evidence Dimension | Metabolic stability in human liver S9 fractions |
|---|---|
| Target Compound Data | 38% remaining after 1 hour (for a closely related fluorinated 7-azaindole analog) |
| Comparator Or Baseline | Non-fluorinated 7-azaindole scaffolds (predicted to have lower stability, specific data not available) |
| Quantified Difference | Not directly quantifiable; class-level advantage inferred |
| Conditions | Human liver S9 fractions, 1-hour incubation |
Why This Matters
Improved metabolic stability can lead to better pharmacokinetic profiles and reduced dosing frequency in preclinical development, directly impacting the value of the derived lead compound.
